molecular formula C9H8F3NO2 B1428911 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid CAS No. 1344310-34-4

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Cat. No. B1428911
M. Wt: 219.16 g/mol
InChI Key: MLMJUJYCLGOHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, also known as TFMMA, is a chemical compound that has been used in scientific research for its unique properties. This compound is a derivative of acetic acid and has a methylamino group and a trifluorophenyl group attached to it. TFMMA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Environmental Toxicology and Pesticide Research

Research on herbicides like 2,4-D, a compound related in function and structure to 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, has revealed their environmental impact and toxicological properties. Studies have analyzed global trends in the toxicity of such herbicides, emphasizing their occupational risks, neurotoxicity, and effects on non-target aquatic species. This research is crucial for understanding the environmental and health implications of widespread herbicide use and for developing safer agricultural practices (Zuanazzi et al., 2020).

Wastewater Treatment and Environmental Remediation

The treatment of wastewater from the pesticide industry, which includes compounds like 2,4-D and its derivatives, poses significant challenges due to the high strength of toxic pollutants present. Research into biological and chemical treatment processes, such as membrane bioreactors and granular activated carbon, offers insights into effective strategies for removing these pollutants, ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).

Advanced Materials and Chemical Engineering

In the field of chemical engineering, the exploration of organic acids for applications such as acidizing operations in oil and gas extraction demonstrates the versatility of compounds related to 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid. These studies focus on the use of organic acids, including acetic acid, for removing formation damage, highlighting their advantages over more traditional inorganic acids in terms of corrosion mitigation and environmental impact (Alhamad et al., 2020).

Environmental Science and Microbial Degradation

The microbial degradation of herbicides and related compounds is a critical area of research, offering potential pathways for bioremediation and reducing environmental pollution. Studies on the behavior of herbicides in agricultural environments and the role of microorganisms in their biodegradation provide valuable information for developing more sustainable and less harmful agricultural practices (Magnoli et al., 2020).

properties

IUPAC Name

2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-13-8(9(14)15)4-2-5(10)7(12)6(11)3-4/h2-3,8,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJUJYCLGOHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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